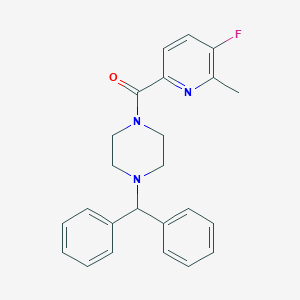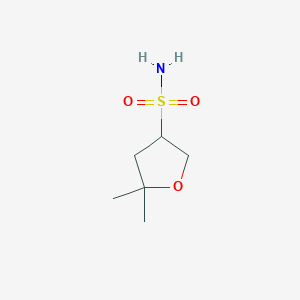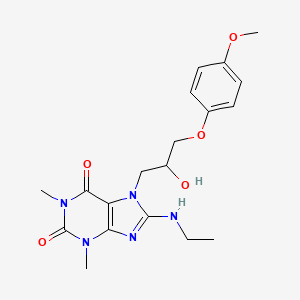
8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a compound with significant chemical complexity and intriguing properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors:
Step 1: : Synthesis of the purine core
Step 2: : Introduction of the dimethyl and ethylamino groups
Step 3: : Attachment of the hydroxy and methoxyphenoxy groups via selective alkylation
Each step requires specific reaction conditions, such as controlled temperature and pH, to ensure high yield and purity.
Industrial Production Methods
Industrial production might streamline this multi-step synthesis through advanced techniques such as:
Flow chemistry: : Continuous flow reactors can enhance reaction efficiency.
Catalysis: : Using specific catalysts to speed up reaction times and improve selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Introduction of oxygen atoms, which might alter the pharmacological profile.
Reduction: : Removal of oxygen atoms, potentially affecting solubility and bioavailability.
Substitution: : Substitution reactions can modify functional groups, leading to analogs with varied properties.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Including hydrogen gas with palladium on carbon (Pd/C) catalyst.
Nucleophiles: : For substitution reactions, common nucleophiles could be halides or amines.
Major Products
Reactions with the compound can yield:
Hydroxy derivatives: : Potentially increasing water solubility.
Methoxy derivatives: : Modifying hydrophobicity and metabolic stability.
Aplicaciones Científicas De Investigación
Chemistry
Drug development: : Its complex structure makes it a candidate for lead compound discovery.
Catalysis: : Possible use as a catalyst in organic synthesis.
Biology
Molecular probes: : Utilized in imaging studies to understand cellular processes.
Medicine
Pharmacology: : Potential as a therapeutic agent for various conditions.
Industry
Material science: : As a precursor for advanced materials with specific properties.
Mecanismo De Acción
The compound interacts with molecular targets through:
Binding to receptors: : Which could modulate signaling pathways.
Enzyme inhibition: : Inhibiting specific enzymes involved in disease pathways.
Protein interaction: : Modulating protein-protein interactions crucial for cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Caffeine: : 1,3,7-trimethylxanthine, a stimulant with a simpler structure.
Theophylline: : Similar xanthine derivative with bronchodilator properties.
Uniqueness
What sets 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione apart is its unique combination of functional groups, offering a distinct pharmacological profile and chemical reactivity.
This compound, with its multifaceted characteristics, represents a valuable addition to the toolkit of chemists, biologists, and pharmacologists.
Propiedades
IUPAC Name |
8-(ethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O5/c1-5-20-18-21-16-15(17(26)23(3)19(27)22(16)2)24(18)10-12(25)11-29-14-8-6-13(28-4)7-9-14/h6-9,12,25H,5,10-11H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQMAQLZESOZPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl N-[2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2547302.png)

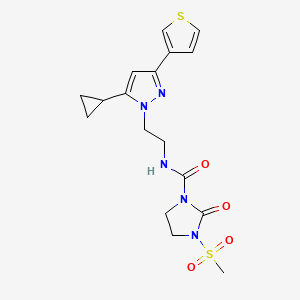
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide](/img/structure/B2547308.png)
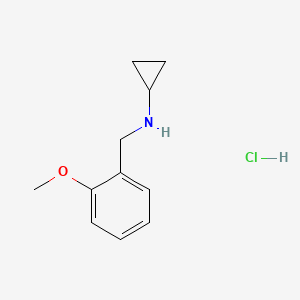
![N-[1-(Oxolan-2-yl)ethyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2547310.png)
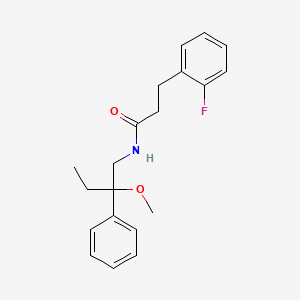
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2547312.png)

![2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2547315.png)
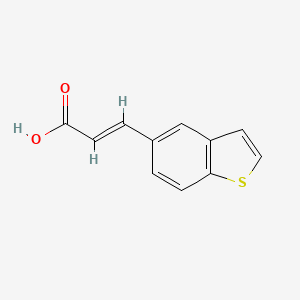
![8-chloro-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2547321.png)
